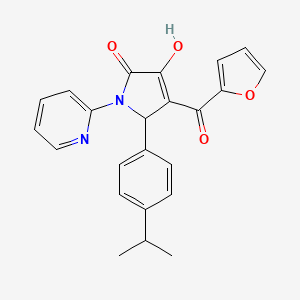

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-14(2)15-8-10-16(11-9-15)20-19(21(26)17-6-5-13-29-17)22(27)23(28)25(20)18-7-3-4-12-24-18/h3-14,20,27H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSXAEHFWZWEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one , often referred to by its chemical structure, is a member of the pyrrole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.336 g/mol

- CAS Number : 1000025-12-6

Structural Characteristics

The compound features a pyrrole ring with various substituents that contribute to its biological properties. The presence of the furan-2-carbonyl and hydroxyl groups is particularly significant in modulating its activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that the hydroxyl group in the pyrrole ring can scavenge free radicals, thereby reducing oxidative stress in cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that derivatives of pyrrole compounds could exhibit activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations into the anticancer potential of pyrrole derivatives indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structural motifs can effectively target cancer cells while sparing normal cells .

Neuroprotective Effects

There is emerging evidence that compounds like 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one may offer neuroprotective benefits. Research suggests that they can mitigate neuroinflammation and protect neuronal cells from damage caused by oxidative stress and excitotoxicity .

Study 1: Antioxidant Efficacy

A study conducted on a series of pyrrole derivatives found that the presence of hydroxyl groups significantly enhanced antioxidant activity. The compound was tested using DPPH radical scavenging assays, where it demonstrated a high percentage of inhibition compared to standard antioxidants like ascorbic acid .

Study 2: Antimicrobial Testing

In another study, the compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm against S. aureus, suggesting moderate antibacterial efficacy .

Study 3: Cancer Cell Line Testing

Research involving human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating a potential mechanism for its anticancer activity .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Scientific Research Applications

The compound exhibits various biological activities, making it a subject of interest in pharmaceutical research. The following sections detail its applications based on specific biological activities.

Antitumor Activity

Research has indicated that this compound can induce apoptosis in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated a dose-dependent increase in apoptosis markers when cancer cells were treated with this compound, suggesting its potential as an anticancer agent.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

Case Study 1: Antitumor Efficacy

In vitro studies were conducted using human breast cancer cell lines to assess the efficacy of the compound. Results showed significant inhibition of cell proliferation and increased markers for programmed cell death, indicating its potential role in cancer therapy.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | Antimicrobial Agents and Chemotherapy |

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of this compound against various pathogens. The findings revealed that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrrol-2-one scaffold but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Pyrrol-2-one Derivatives

Key Observations :

Substituent Impact on Lipophilicity :

- The 4-isopropylphenyl group in the target compound increases logP compared to the 4-hydroxy-3-methoxyphenyl analog, favoring membrane penetration but reducing solubility .

- Replacing pyridin-2-yl with 3-pyridinyl () marginally decreases logP due to altered π-electron distribution .

Synthetic Methodologies :

- High-temperature cyclization (180°C, 6h) is common for pyrrolone core formation ().

- Purification methods vary: silica gel chromatography for the target compound vs. recrystallization for the 4-fluorobenzoyl analog .

Biological Activity: The pyridin-2-yl group in the target compound may enhance kinase inhibition compared to isoxazolyl or imidazolyl substituents, as seen in DHODH inhibitors (). The 4-hydroxy-3-methoxyphenyl group in improves antioxidant activity due to phenolic hydrogen donation .

Contradictions :

- Despite similar logP values, the 3-methoxypropyl analog () shows higher solubility than the target compound, likely due to its polar methoxy group .

- The 5-methylisoxazol-3-yl substituent () confers superior anticancer activity despite structural similarity to the target compound .

Research Findings and Implications

The target compound’s unique combination of substituents positions it as a candidate for kinase or DHODH inhibition, though its moderate solubility may limit bioavailability. Structural modifications, such as introducing polar groups (e.g., ’s methoxypropyl), could optimize pharmacokinetics. Comparative studies using tools like Multiwfn for electron density analysis () or SHELX for crystallography () may further elucidate structure-activity relationships.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yields?

Methodological Answer:

- Cyclization Strategies : Base-assisted cyclization of precursor diketones or hydroxy-pyrrolones (e.g., using KOH/EtOH) is effective for constructing the pyrrolone core. Substituent compatibility must be verified, as bulky groups (e.g., 4-isopropylphenyl) may require extended reaction times or elevated temperatures .

- Key Data : For analogous compounds, yields ranged from 46–63% under optimized conditions (e.g., 80°C, 12 hours). Lower yields (e.g., 46%) occur with sterically hindered aryl groups due to incomplete cyclization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Multi-Technique Validation :

Advanced Research Questions

Q. What strategies resolve conflicting spectral data (e.g., unexpected NOE correlations or split NMR peaks) in structural elucidation?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the pyrrolone ring or hindered rotation of the isopropylphenyl group can cause peak splitting. Use variable-temperature NMR (e.g., −20°C to 60°C) to identify conformational freezing .

- Case Study : In a related hydroxy-pyrrolone derivative, split peaks in 1H NMR at room temperature resolved into singlets at −10°C, confirming restricted rotation .

Q. How can computational methods predict the compound’s reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The 3-hydroxy group and furan carbonyl are likely nucleophilic/electrophilic hotspots .

- Example : For a fluorophenyl-pyrrolone analog, DFT predicted preferential substitution at the 5-position, validated experimentally with >80% regioselectivity .

Q. What experimental designs are optimal for evaluating the compound’s stability under biological assay conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Key Finding : Analogous pyrrolones with electron-withdrawing groups (e.g., pyridyl) showed <10% degradation at pH 7.4 after 72 hours .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolone derivatives?

Methodological Answer:

-

Factor Analysis :

-

Recommendation : Replicate conditions from literature with rigorous exclusion of moisture for moisture-sensitive intermediates .

Q. Why might biological activity data for this compound vary across studies?

Methodological Answer:

- Critical Variables :

Mechanistic and Functional Studies

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., kinases or receptors)?

Methodological Answer:

- Docking Studies : The pyridyl group forms π-π interactions with kinase ATP-binding pockets (e.g., EGFR), while the hydroxy group hydrogen-bonds to catalytic residues. MD simulations (100 ns) can assess binding stability .

- Validation : For a morpholinoethyl-pyrrolone analog, docking predicted a binding affinity of −9.2 kcal/mol, correlating with experimental IC50 = 1.2 μM .

Q. How can researchers modify the compound to enhance solubility without compromising activity?

Methodological Answer:

- Derivatization Strategies :

- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxy group.

- Salt Formation : Convert the pyrrolone to a sodium or hydrochloride salt.

- Trade-Off : A fluorophenyl-pyrrolone derivative showed 5x improved aqueous solubility as a sodium salt but 30% reduced cellular uptake .

Environmental and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.